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molecular formula C13H17NO2 B1349828 (4-Methoxyphenyl)(piperidin-4-yl)methanone CAS No. 76362-12-4

(4-Methoxyphenyl)(piperidin-4-yl)methanone

Cat. No. B1349828
M. Wt: 219.28 g/mol
InChI Key: ZYKYHSIACDLOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09163003B2

Procedure details

To a solution of methanesulfonic acid 2-oxo-piperidin-3-yl ester (250 mg, 1/294 mmol, 1.0 eq) and (4-methoxy-phenyl)-piperidin-4-yl-methanone (312 mg, 1.423 mmol, 1.1 eq) in acetonitrile (2.5 mL) was added diisopropylethylamine (351 mg, 0.475 mL, 2.1 eq) and the reaction was heated at 85° C. for 3 hours. The reaction was cooled to room temperature and the solvent evaporated in vacuo. The resulting oily residue was purified by silica gel column chromatography (MeOH/CH2Cl2) to give the title compound as a clear oil (142 mg, 0.449 mmol, 34.7% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.95 (d, J=9.09 Hz, 2H) 7.39-7.43 (br. s, 1H) 7.04 (d, J=8.59 Hz, 2H) 3.84 (s, 3H) 3.23-3.33 (m, 2H) 2.97-3.14 (m, 4H) 2.74-2.85 (m, 2H) 1.75-1.91 (m, 2H) 1.57-1.75 (m, 4H) 1.47-1.54 (m, 2H). MS (m/z, MH+): 316.8
Name
methanesulfonic acid 2-oxo-piperidin-3-yl ester
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
312 mg
Type
reactant
Reaction Step One
Quantity
0.475 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Yield
34.7%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:7](OS(C)(=O)=O)[CH2:6][CH2:5][CH2:4][NH:3]1.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]([CH:23]2[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]2)=[O:22])=[CH:17][CH:16]=1.C(N(C(C)C)CC)(C)C>C(#N)C>[CH3:13][O:14][C:15]1[CH:16]=[CH:17][C:18]([C:21]([CH:23]2[CH2:28][CH2:27][N:26]([CH:7]3[CH2:6][CH2:5][CH2:4][NH:3][C:2]3=[O:1])[CH2:25][CH2:24]2)=[O:22])=[CH:19][CH:20]=1

Inputs

Step One
Name
methanesulfonic acid 2-oxo-piperidin-3-yl ester
Quantity
250 mg
Type
reactant
Smiles
O=C1NCCCC1OS(=O)(=O)C
Name
Quantity
312 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)C1CCNCC1
Name
Quantity
0.475 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oily residue was purified by silica gel column chromatography (MeOH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=O)C2CCN(CC2)C2C(NCCC2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.449 mmol
AMOUNT: MASS 142 mg
YIELD: PERCENTYIELD 34.7%
YIELD: CALCULATEDPERCENTYIELD 31.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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